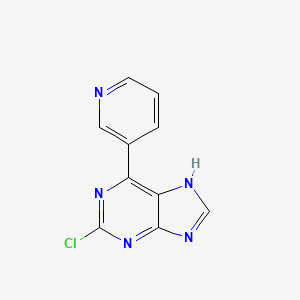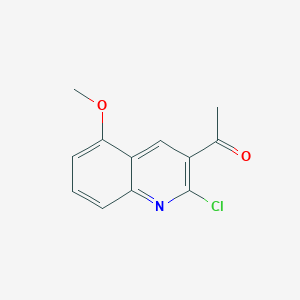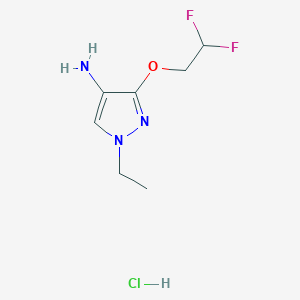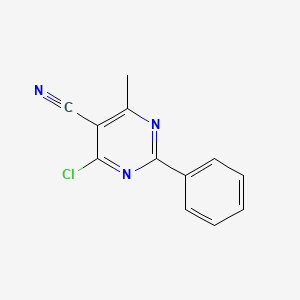
2-Chloro-6-(pyridin-3-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(pyridin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-9H-purine typically involves the use of chlorinated purine derivatives and pyridine-based reagents. One common method involves the nucleophilic substitution reaction of 2,6-dichloropurine with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2-Chloro-6-(pyridin-3-yl)-9H-purine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The pyridin-3-yl group can be further functionalized through cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Cross-Coupling Reactions: Functionalized purines with additional aromatic or aliphatic groups attached to the pyridin-3-yl moiety.
科学的研究の応用
2-Chloro-6-(pyridin-3-yl)-9H-purine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include protein kinases and nucleic acid-binding proteins .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Chloro-6-(pyridin-3-yl)-9H-purine is unique due to its combination of a purine core with a pyridin-3-yl substituent, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .
特性
CAS番号 |
918537-08-3 |
|---|---|
分子式 |
C10H6ClN5 |
分子量 |
231.64 g/mol |
IUPAC名 |
2-chloro-6-pyridin-3-yl-7H-purine |
InChI |
InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16) |
InChIキー |
QIEAQPMKQSYGGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)



